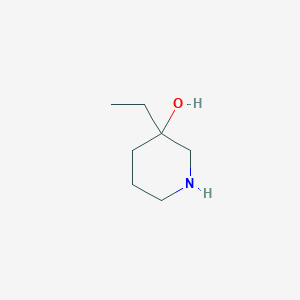

3-Ethylpiperidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-7(9)4-3-5-8-6-7/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVBTAUKMSPTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672420 | |

| Record name | 3-Ethylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177299-74-9 | |

| Record name | 3-Ethylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpiperidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the Piperidinol Scaffold

An In-Depth Technical Guide to the Synthesis of 3-Ethylpiperidin-3-ol and Its Derivatives

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2][3][4] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. The introduction of a hydroxyl group, creating the piperidinol core, further enhances its value by adding a key hydrogen bond donor/acceptor site, often improving pharmacokinetic properties and target affinity.[1][4] This guide focuses on the synthesis of a specific, highly valuable tertiary alcohol derivative, this compound, and its analogues. These compounds serve not only as crucial fine chemical intermediates but also as foundational structures for developing novel therapeutic agents across various disease areas, including CNS disorders and infectious diseases.[5][6][7][8]

Part 1: Core Synthesis of this compound via Grignard Addition

The most robust and widely adopted strategy for constructing 3-alkyl-3-piperidinol scaffolds is the nucleophilic addition of an organometallic reagent to a ketone precursor. The Grignard reaction is the classic and most effective method for this transformation, offering high yields and operational simplicity.

The Underlying Principle: Nucleophilic Addition to a Piperidone

The core of this synthesis lies in the reaction between an ethyl Grignard reagent (ethylmagnesium bromide, EtMgBr) and a suitably N-protected 4-piperidone. Grignard reagents are potent nucleophiles and strong bases.[9] The nucleophilic ethyl group attacks the electrophilic carbonyl carbon of the piperidone, breaking the C=O π-bond and forming a magnesium alkoxide intermediate. A subsequent acidic workup protonates this intermediate to yield the desired tertiary alcohol.

Causality Behind Experimental Choices:

-

N-Protection: The piperidine nitrogen is a secondary amine and is both nucleophilic and basic. It would react with the Grignard reagent if left unprotected. A protecting group, such as tert-butyloxycarbonyl (Boc), is installed to render the nitrogen non-reactive. The Boc group is ideal as it is stable to the strongly basic Grignard conditions and can be easily removed later under mild acidic conditions.

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, such as water or alcohols.[9] The entire reaction must be conducted under strictly anhydrous conditions using dried glassware and anhydrous solvents to prevent the Grignard reagent from being quenched, which would halt the reaction and drastically reduce the yield.

-

Ethereal Solvents: Solvents like tetrahydrofuran (THF) or diethyl ether are essential.[10] Their lone pair electrons solvate and stabilize the magnesium center of the Grignard reagent, keeping it in solution and maintaining its reactivity.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 1-Boc-3-ethylpiperidin-3-ol

This protocol describes the key Grignard addition step. The starting material, 1-Boc-4-piperidone, is commercially available or can be readily synthesized from 4-piperidone.

Materials:

-

1-Boc-4-piperidone

-

Ethylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 1-Boc-4-piperidone (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer. Dissolve the piperidone in anhydrous THF.

-

Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add the ethylmagnesium bromide solution (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This step protonates the alkoxide and neutralizes any unreacted Grignard reagent.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).[10] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material by column chromatography on silica gel to afford the pure 1-Boc-3-ethylpiperidin-3-ol.

Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group. This is typically achieved under acidic conditions.

Procedure:

-

Dissolve the purified 1-Boc-3-ethylpiperidin-3-ol in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base and extracted to yield the free amine, this compound.

Part 2: Synthesis of Key Derivatives

The true utility of this compound lies in its role as a scaffold for creating a diverse library of derivatives. The secondary amine and tertiary hydroxyl group are key handles for functionalization.

N-Alkylation and N-Arylation

Modification at the nitrogen atom is the most common derivatization strategy, profoundly impacting the molecule's pharmacological properties.

Conceptual Approach: Reductive Amination A highly efficient method for N-alkylation is reductive amination. This involves reacting the parent piperidinol with an aldehyde or ketone in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot procedure forms an iminium ion intermediate which is immediately reduced to the corresponding tertiary amine.

Caption: N-Alkylation via Reductive Amination.

Protocol: Synthesis of N-Ethyl-3-piperidinol

-

Dissolve this compound (1.0 eq) in a solvent like dichloromethane (DCM).

-

Add acetaldehyde (1.1 eq) followed by sodium triacetoxyborohydride (1.5 eq).

-

Stir the reaction at room temperature for 18 hours.[11]

-

Quench the reaction with aqueous sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield N-Ethyl-3-piperidinol.[12][13]

Synthesis of 3-Aryl-3-Piperidinol Derivatives

Replacing the ethyl group with an aryl moiety is a critical modification that often imparts CNS activity.[14] The synthesis is directly analogous to the ethyl version, substituting an aryl Grignard reagent (e.g., phenylmagnesium bromide) for the ethyl Grignard reagent.

Key Considerations:

-

The synthesis follows the same Grignard protocol outlined in Section 1.3, using 1-Boc-4-piperidone as the starting material.

-

The reaction yields 1-Boc-3-aryl-3-piperidinols, which can then be deprotected or further functionalized at the nitrogen.

-

This route provides access to a wide range of substituted aryl derivatives by simply changing the corresponding aryl bromide used to generate the Grignard reagent.[10]

Part 3: Data Summary and Best Practices

| Step | Reaction | Key Reagents | Solvent | Typical Yield | Key Considerations |

| 1 | N-Boc Protection | (Boc)₂O, Et₃N | DCM | >95% | Ensure complete reaction to avoid side reactions in the next step. |

| 2 | Grignard Addition | EtMgBr or ArMgBr | Anhydrous THF | 70-90% | Critical: Must be under strictly anhydrous and inert conditions. Slow addition at 0°C is vital for control.[10] |

| 3 | N-Deprotection | TFA or HCl | DCM or Dioxane | >90% | Use of volatile acids simplifies workup. Product is often isolated as a hydrochloride salt. |

| 4 | N-Alkylation | R-CHO, NaBH(OAc)₃ | DCM / DCE | 60-85% | NaBH(OAc)₃ is preferred for its mildness and selectivity for iminium ions.[11] |

Conclusion

The synthesis of this compound and its derivatives is a well-established yet highly relevant field for drug discovery professionals. The Grignard reaction with N-protected 4-piperidones remains the most reliable and versatile method for constructing the core tertiary alcohol scaffold. Subsequent functionalization, particularly at the piperidine nitrogen, allows for the systematic exploration of chemical space to optimize biological activity. This guide provides the foundational chemical logic and practical protocols necessary for researchers to confidently synthesize and develop this important class of molecules.

References

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

-

Quaglia, W., et al. (2001). Synthesis of 3-arylpiperidines by a radical 1,4-aryl migration. The Journal of Organic Chemistry, 66(23), 7643–7651. [Link]

-

Deady, L. W., et al. (1993). An efficient synthesis of 3-arylpiperidines. Journal of Heterocyclic Chemistry, 30(4), 965-968. [Link]

-

Lee, K., et al. (2011). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 52(25), 3249-3251. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Lu, Y., et al. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 5(10), 1121–1125. [Link]

-

Hazra, S., et al. (2013). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(21), 5946-5950. [Link]

-

Organic Chemistry Portal. Synthesis of piperidines. [Link]

-

Desgrouas, C., et al. (2020). Structure-Based Design and Synthesis of Piperidinol-Containing Molecules as New Mycobacterium abscessus Inhibitors. Chemistry – A European Journal, 26(27), 6066-6072. [Link]

-

Andersson, H., & Olsson, R. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 9(1), 31-42. [Link]

-

Almqvist, F., & Olsson, R. (2003). Reaction Between Grignard Reagents and Heterocyclic N-oxides. DiVA portal. [Link]

-

Andersson, H., & Olsson, R. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. RSC Publishing. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(5), 331-343. [Link]

-

Scafato, P., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2293–2304. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

PubChem. 1-Ethyl-3-piperidinol. [Link]

-

Sagan, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116901. [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]

-

Okoh, F. O. (n.d.). Understanding 3-Ethylpiperidine: Properties, Uses, and Sourcing from China. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure‐Based Design and Synthesis of Piperidinol‐Containing Molecules as New Mycobacterium abscessus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. ijnrd.org [ijnrd.org]

- 8. nbinno.com [nbinno.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Ethyl-3-piperidinol - (Amines|Piperidine derivatives):Koei Chemical Co., Ltd [koeichem.com]

- 13. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

chemical properties and structure of 3-Ethylpiperidin-3-ol

An In-Depth Technical Guide to 3-Ethylpiperidin-3-ol: Structure, Properties, and Synthetic Considerations

Introduction: Unveiling a Novel Piperidine Scaffold

Within the landscape of heterocyclic chemistry, the piperidine ring stands as a privileged scaffold, forming the core of numerous pharmaceuticals and biologically active compounds. While many derivatives have been extensively studied, this compound remains a comparatively novel entity with a notable lack of comprehensive characterization in public literature. Its structure, featuring a tertiary alcohol at the C3 position, presents a unique stereocenter and a valuable point for further chemical elaboration. This guide provides a foundational, in-depth analysis of this compound for researchers, chemists, and drug development professionals. We will explore its core chemical properties, propose a robust synthetic pathway, detail a workflow for its analytical characterization, and discuss its potential applications. It is critical to distinguish this molecule from its more commonly documented isomer, 1-Ethyl-3-piperidinol, where the ethyl group resides on the nitrogen atom. This document focuses exclusively on the C3-substituted isomer, this compound.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the quaternary carbon at the third position of the piperidine ring, bonded to an ethyl group, a hydroxyl group, and two other ring carbons. This tertiary alcohol structure imparts specific steric and electronic properties that influence its reactivity and potential biological interactions.

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Data Summary

Due to its novelty, experimental data for this compound is scarce. The following table summarizes its known identifiers and key predicted properties. Researchers must assume responsibility for experimentally verifying the properties of any synthesized material[1].

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

| Physical Form | Solid | [1] |

| InChI Key | NLVBTAUKMSPTEZ-UHFFFAOYSA-N | [1] |

| SMILES | OC1(CC)CNCCC1 | [1] |

| CAS Number | 1177299-74-9 | [2] |

| Predicted LogP | 0.9 - 1.2 | (Consensus Prediction) |

| Predicted pKa (Amine) | 10.0 - 10.5 | (Computational Prediction) |

| Predicted Boiling Point | ~205-215 °C (at 760 mmHg) | (Computational Prediction) |

Proposed Synthesis and Mechanistic Rationale

A logical and robust method for the synthesis of a tertiary alcohol is the addition of an organometallic reagent to a ketone. For this compound, a Grignard reaction using ethylmagnesium bromide as the nucleophile and a suitable 3-piperidone derivative as the electrophile is the most direct and field-proven approach.

Causality of Experimental Design: A critical choice in this synthesis is the use of an N-protected 3-piperidone (e.g., 1-Boc-3-piperidone). The secondary amine in an unprotected piperidone is acidic enough (pKa ~11) to quench the highly basic Grignard reagent (pKa of ethane ~50), which would consume the reagent in a non-productive acid-base reaction and prevent the desired nucleophilic addition to the ketone. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions post-reaction.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a self-validating system. Successful synthesis of the intermediate and final product should be verified at each stage using Thin Layer Chromatography (TLC) and the analytical methods described in Section 3.

Step 1: Grignard Addition to 1-Boc-3-piperidone

-

Preparation: Under an inert nitrogen atmosphere, add 1-Boc-3-piperidone (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Dissolve the ketone in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add ethylmagnesium bromide (1.2 equiv, typically 1.0 M solution in THF) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting ketone by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude N-Boc-3-Ethylpiperidin-3-ol can be purified by flash column chromatography on silica gel.

Step 2: Boc Group Deprotection

-

Dissolution: Dissolve the purified N-Boc-3-Ethylpiperidin-3-ol (1.0 equiv) from the previous step in 1,4-dioxane or methanol.

-

Acidification: Add a solution of hydrochloric acid (4.0 equiv, e.g., 4 M HCl in dioxane) and stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Isolation: The product, this compound hydrochloride, will often precipitate from the solution. If not, concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized to yield the pure hydrochloride salt.

Analytical Characterization and Structural Elucidation

As this compound is not well-characterized, a full suite of analytical techniques is required to unambiguously confirm its structure and purity.

Analytical Workflow Diagram

Caption: Workflow for structural confirmation and purity analysis.

Predicted Spectroscopic Data

The following table outlines the expected key signals for the successful validation of this compound's structure.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Multiplets corresponding to the piperidine ring protons. A quartet (~0.9-1.2 ppm) and a triplet (~0.7-0.9 ppm) for the ethyl group. A broad singlet for the -OH proton (exchangeable with D₂O). A broad singlet for the -NH proton (exchangeable with D₂O). | Confirms the presence and connectivity of all proton environments. |

| ¹³C NMR | 6 distinct signals for the piperidine ring carbons. 2 signals for the ethyl group carbons. A key quaternary carbon signal (~65-75 ppm) for the C3-OH carbon. | Confirms the carbon backbone and, crucially, the presence of the C3 quaternary center. |

| FTIR | Broad absorption band from ~3200-3500 cm⁻¹ (O-H stretch). Absorption band from ~3100-3300 cm⁻¹ (N-H stretch). Sharp absorptions from ~2850-2960 cm⁻¹ (C-H stretches). | Confirms the presence of hydroxyl and amine functional groups. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 129. Key fragmentation peaks corresponding to the loss of water (m/z = 111) and loss of the ethyl group (m/z = 100). | Confirms the molecular weight and provides fragmentation data consistent with the proposed structure. |

Safety, Handling, and Toxicological Profile

Authoritative Grounding: No specific toxicological data for this compound is publicly available. However, the safety profile can be inferred from related chemical classes. The isomer, 1-Ethyl-3-piperidinol, is classified as harmful if swallowed and causes skin irritation[3]. Piperidine itself is a corrosive and flammable liquid. Therefore, this compound must be handled with appropriate care as a novel chemical of unknown toxicity.

Core Handling Requirements:

-

Personal Protective Equipment (PPE): Always handle in a certified fume hood while wearing safety glasses, a lab coat, and nitrile gloves.

-

Avoidance: Avoid inhalation of dust and direct contact with skin and eyes[4].

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste according to local regulations[5].

Applications and Future Research Directions

The true value of this compound lies in its potential as a versatile building block for drug discovery and development.

-

Scaffold for Novel Therapeutics: The piperidine core is a cornerstone in CNS-active agents. The unique 3-ethyl-3-hydroxy substitution pattern provides a novel scaffold to explore new chemical space and develop compounds with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

-

Chiral Synthesis and Asymmetric Catalysis: The C3 position is a stereocenter. The development of an enantioselective synthesis would provide access to chirally pure (R)- and (S)-3-Ethylpiperidin-3-ol. These enantiomers could be used to probe stereospecific interactions with biological targets, a critical step in modern drug development.

-

Library Synthesis: The hydroxyl group serves as a convenient handle for further chemical modification, allowing for the rapid generation of a library of derivatives through esterification, etherification, or substitution reactions.

Future research should focus on developing scalable and enantioselective synthetic routes, characterizing the pharmacological activity of the compound and its derivatives across various biological targets, and conducting a thorough toxicological evaluation to establish a comprehensive safety profile.

References

-

National Institute of Standards and Technology. (n.d.). 3-Piperidinol, 1-ethyl-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Piperidinol, 1-(2-(1H-indol-3-yl)ethyl)-. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Ethyl-3-piperidinol. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Piperidinol, 1-ethyl-. NIST Chemistry WebBook. [Link]

-

ChemBK. (2024). 1-Ethyl-3-piperidinol. [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Piperidinol, 1-ethyl-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Piperidinol, 1-methyl-. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Ethylpiperidine. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Ethylpiperidin-3-ol hydrochloride. PubChem. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Ethylpiperidin-3-ol

This guide provides an in-depth analysis of the expected spectroscopic data for the novel tertiary alcohol, 3-Ethylpiperidin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing on data from closely related structural analogs. While experimental data for this specific molecule is not widely available, this guide offers a robust framework for its characterization, grounded in scientific literature and extensive spectral databases.

Introduction to this compound

This compound is a heterocyclic compound featuring a piperidine ring, a versatile scaffold in medicinal chemistry. The presence of a tertiary alcohol and a tertiary amine within the same molecule suggests potential applications as a synthetic intermediate in the development of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the rigid, chair-like conformation of the piperidine ring.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |

| -OH | ~1.5-2.5 | Singlet (broad) | 1H | The hydroxyl proton is exchangeable and often appears as a broad singlet. Its chemical shift can vary with concentration and solvent. |

| -CH₂- (Ethyl) | ~2.4-2.6 | Quartet | 2H | These protons are adjacent to a methyl group and are deshielded by the nitrogen atom. |

| -CH₃ (Ethyl) | ~1.0-1.2 | Triplet | 3H | The terminal methyl protons of the ethyl group will be split into a triplet by the adjacent methylene group. |

| Piperidine Ring Protons | ~1.4-2.8 | Multiplets | 8H | The eight protons on the piperidine ring will appear as a series of complex, overlapping multiplets due to diastereotopicity and spin-spin coupling. Protons closer to the nitrogen and oxygen atoms will be shifted further downfield. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can influence the chemical shifts, particularly for the -OH and N-H protons.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-OH (C3) | ~70-75 | The carbon atom bearing the hydroxyl group is significantly deshielded. |

| -CH₂- (Ethyl) | ~45-50 | The methylene carbon of the ethyl group is influenced by the adjacent nitrogen atom. |

| -CH₃ (Ethyl) | ~8-12 | The terminal methyl carbon of the ethyl group is in a typical aliphatic region. |

| Piperidine Ring Carbons | ~20-60 | The chemical shifts of the piperidine ring carbons will vary depending on their proximity to the nitrogen and the C3-substituents. Carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Key Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad | The broadness of this peak is due to hydrogen bonding.[1][2][3] |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong | These absorptions are characteristic of sp³ C-H bonds in the piperidine and ethyl groups.[2] |

| C-N Stretch (Amine) | 1000-1250 | Medium | This stretch is characteristic of the carbon-nitrogen bond in the piperidine ring.[1] |

| C-O Stretch (Alcohol) | 1050-1200 | Medium-Strong | This absorption corresponds to the stretching vibration of the carbon-oxygen single bond.[1] |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Visualization of Spectroscopic Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structure elucidation.

Predicted Mass Spectrum Fragmentation:

For this compound (Molecular Weight: 129.20 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 129. The fragmentation pattern will be dominated by cleavages adjacent to the nitrogen atom and the tertiary alcohol, as these are favorable sites for charge stabilization.

Key Predicted Fragments:

| m/z | Proposed Fragment | Rationale |

| 129 | [C₇H₁₅NO]⁺ | Molecular ion (M⁺). Its presence confirms the molecular weight. |

| 114 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |

| 100 | [M - C₂H₅]⁺ | Loss of an ethyl radical, a common fragmentation pathway for ethyl-substituted compounds. |

| 98 | [M - CH₃ - H₂O]⁺ | Subsequent loss of water from the [M - CH₃]⁺ fragment. |

| 84 | [M - C₂H₅OH]⁺ | Loss of ethanol. |

| 71 | [C₄H₉N]⁺ | Alpha-cleavage with loss of the ethyl and hydroxyl groups. |

| 58 | [C₃H₈N]⁺ | A common fragment for N-ethyl piperidines resulting from ring opening and subsequent cleavage. |

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, along with standardized experimental protocols, offers a valuable resource for scientists working with this compound. The provided information will aid in the confirmation of its synthesis and the assessment of its purity, which are critical steps in the drug discovery and development pipeline. It is important to note that while these predictions are based on sound scientific principles, experimental verification is the ultimate standard for structural confirmation.

References

An In-depth Technical Guide to the Stereoisomers of 3-Ethylpiperidin-3-ol and Their Synthesis

<

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and synthetic pathways related to 3-Ethylpiperidin-3-ol, a chiral tertiary alcohol with significant potential in medicinal chemistry. The document delineates the existence of its enantiomeric forms, stemming from the chiral center at the C3 position of the piperidine ring. A critical analysis of various synthetic strategies is presented, with a focus on achieving stereoselectivity. Methodologies discussed range from classical approaches, such as the Grignard reaction on a piperidone precursor, to advanced catalytic asymmetric syntheses and biocatalytic reductions. Each synthetic protocol is detailed with an emphasis on the underlying mechanistic principles, experimental considerations, and analytical techniques for stereochemical characterization. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the preparation of enantiomerically enriched this compound.

Introduction: The Significance of Chirality in Piperidine Scaffolds

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1] The introduction of stereocenters into this heterocyclic framework dramatically expands the accessible chemical space and can profoundly influence biological activity.[2][3] this compound, a tertiary alcohol, possesses a single chiral center at the C3 position, giving rise to two non-superimposable mirror images: (R)-3-Ethylpiperidin-3-ol and (S)-3-Ethylpiperidin-3-ol.

The differential pharmacological effects of stereoisomers are well-documented, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even responsible for adverse effects.[2][3] Therefore, the ability to selectively synthesize and characterize individual stereoisomers of molecules like this compound is of paramount importance in modern drug discovery and development.[4][5] This guide will explore the stereochemical landscape of this compound and provide a detailed examination of synthetic strategies to access its enantiopure forms.

Stereochemical Analysis of this compound

The carbon atom at the third position (C3) of the piperidine ring in this compound is bonded to four distinct substituents: a hydroxyl group (-OH), an ethyl group (-CH2CH3), and two different pathways around the piperidine ring (-CH2-N(H)- and -CH2-CH2-). This asymmetry renders C3 a stereocenter, leading to the existence of a pair of enantiomers.

Figure 1: Enantiomers of this compound. (Illustrative diagram, actual 3D structures would show the spatial arrangement).

The absolute configuration of each enantiomer is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The precise stereochemical arrangement can significantly impact molecular interactions with chiral biological targets such as enzymes and receptors.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several methodologies, each with its own advantages and limitations concerning yield, scalability, and stereocontrol.

Achiral Synthesis: The Grignard Reaction Approach

A direct and classical method for the synthesis of this compound involves the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide or chloride) to a suitable N-protected 3-piperidone precursor.

Workflow for Grignard Synthesis:

Sources

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

Exploring Analogs of 3-Ethylpiperidin-3-ol: A Technical Guide for Medicinal Chemistry

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically successful drugs.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with biological targets.[2][3] This guide focuses on the 3-alkyl-3-hydroxypiperidine moiety, a pharmacophore of significant interest, using 3-Ethylpiperidin-3-ol as a central reference point. We will provide an in-depth exploration of strategic analog design, detailing synthetic methodologies, protocols for in vitro evaluation, and a framework for interpreting structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.

The Significance of the 3-Alkyl-3-Hydroxypiperidine Scaffold

The 3-alkyl-3-hydroxypiperidine core represents a valuable starting point for drug discovery. The tertiary alcohol provides a crucial hydrogen bond donor and acceptor site, while the adjacent stereocenter allows for the exploration of chiral space, which can significantly impact biological activity and selectivity.[4][5] The piperidine nitrogen offers a convenient handle for modulating physicochemical properties such as basicity (pKa), solubility, and lipophilicity, which are critical for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[2][5]

The strategic placement of functional groups on this scaffold allows for the tailored design of ligands for a variety of targets, most notably G-protein coupled receptors (GPCRs) and ion channels, which are frequently implicated in central nervous system (CNS) disorders.[2]

Strategic Design of Analogs

The exploration of chemical space around the this compound core can be systematically approached through several key modifications. The goal is to develop a deep understanding of the structure-activity relationship (SAR) and to optimize potency, selectivity, and drug-like properties.

Caption: Key strategies for analog design starting from the this compound core.

Modification of the N1-Substituent

The piperidine nitrogen is the most readily modifiable position. Changes here directly influence the molecule's pKa and lipophilicity (LogP/LogD).

-

Rationale: Introducing various alkyl, aryl, or heteroaryl groups allows for probing interactions with the target protein, improving membrane permeability, and modulating the compound's acid-base properties. For CNS targets, fine-tuning pKa is critical to balance blood-brain barrier penetration with aqueous solubility.[5]

-

Examples: Small alkyl groups (methyl, propyl), benzyl groups, or substituted phenyl rings can be introduced via standard N-alkylation or Buchwald-Hartwig amination reactions.

Variation of the C3-Alkyl Group

The C3-ethyl group occupies a specific steric pocket. Varying its size and nature is a classic homologation strategy to probe the limits of this pocket.[6]

-

Rationale: Replacing the ethyl group with smaller (methyl) or larger (propyl, isopropyl, cyclopropyl) groups can reveal optimal steric fit and improve van der Waals interactions. The introduction of a cyclopropyl group can also serve as a bioisostere for a phenyl ring, preserving geometry while reducing metabolic liabilities associated with aromatic oxidation.[7]

-

Examples: Analogs can be synthesized by reacting different Grignard reagents with an N-protected-3-piperidone precursor.

Bioisosteric Replacement of the C3-Hydroxyl Group

The tertiary hydroxyl group is a key pharmacophoric feature but can also be a site of metabolic glucuronidation, leading to rapid clearance. Bioisosteric replacement is a powerful strategy to address this while maintaining or improving biological activity.[8][9]

-

Rationale: Replacing the -OH group with other hydrogen-bond accepting or donating groups can fine-tune target interactions and improve metabolic stability.[10][11]

-

Common Bioisosteres for a Tertiary Alcohol:

-

Fluorine (-F): A weak hydrogen bond acceptor that can block metabolism and alter the electronics of the scaffold.[9]

-

Amine (-NH2): Introduces a basic center and a strong hydrogen bond donor.[8]

-

Nitrile (-CN): A polar hydrogen bond acceptor.

-

Oxetane: Can act as a stable, polar surrogate for a carbonyl or gem-dimethyl group and improve solubility.[7]

-

Synthetic Strategies and Protocols

A robust and flexible synthetic plan is essential for generating a diverse library of analogs. The most convergent approach involves the synthesis of a common intermediate, such as an N-protected 3-piperidone, which can then be diversified.

General Synthesis of the 3-Alkyl-3-Hydroxypiperidine Core

The most direct route to the core involves the addition of an organometallic reagent to a 3-piperidone derivative.

Protocol 1: Synthesis of 1-Benzyl-3-ethylpiperidin-3-ol

-

Protection: To a solution of 1-benzyl-3-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

-

Grignard Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add ethylmagnesium bromide (1.5 eq, 1.0 M solution in THF) dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.

-

Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the title compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

N-Debenzylation and Diversification

The N-benzyl group can be readily removed to provide a secondary amine, which serves as a key intermediate for introducing N1-diversity.

Protocol 2: N-Debenzylation and Subsequent N-Alkylation

-

Debenzylation: Dissolve 1-benzyl-3-ethylpiperidin-3-ol (1.0 eq) in methanol (0.1 M). Add palladium on carbon (10 wt. %, 0.1 eq).

-

Hydrogenolysis: Purge the flask with hydrogen gas (H₂) and stir the reaction under a hydrogen atmosphere (balloon pressure) for 12-16 hours at room temperature.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

N-Alkylation: Concentrate the filtrate to obtain crude this compound. Without further purification, dissolve it in a suitable solvent like acetonitrile (0.1 M). Add potassium carbonate (K₂CO₃, 3.0 eq) and the desired alkyl halide (e.g., iodomethane, 1.2 eq).

-

Reaction: Stir the mixture at 60 °C for 4-8 hours until the reaction is complete (monitored by LC-MS).

-

Workup and Purification: Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the residue by flash chromatography or preparative HPLC to obtain the desired N-alkylated analog.

In Vitro Evaluation Workflow

A systematic evaluation of the synthesized analogs is crucial for building a meaningful SAR. This typically involves a tiered approach, starting with primary binding assays and progressing to functional and off-target assessments.

Caption: A generalized workflow for the in vitro evaluation of newly synthesized analogs.

Target Binding Assays

-

Objective: To determine the affinity of the analogs for the primary biological target.

-

Methodology (Example: Radioligand Binding):

-

Prepare cell membranes expressing the target receptor of interest.

-

Incubate a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for the µ-opioid receptor) with the membranes in the presence of varying concentrations of the test compound.[12]

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity retained on the filter using liquid scintillation counting.

-

Calculate the Ki (inhibitory constant) value by non-linear regression analysis using the Cheng-Prusoff equation.

-

Functional Assays

-

Objective: To determine if a compound is an agonist, antagonist, or inverse agonist at the target.

-

Methodology (Example: cAMP Assay for a Gi-coupled GPCR):

-

Use a cell line stably expressing the target receptor.

-

Pre-treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

-

Add varying concentrations of the test compound. An agonist will inhibit the forskolin-induced cAMP production.

-

After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).

-

Determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) from the dose-response curve.[12]

-

Structure-Activity Relationship (SAR) Analysis

The data generated from in vitro assays must be systematically compiled to extract meaningful SAR. This allows for the rational design of the next generation of analogs.

Tabulated SAR Data

The following table presents hypothetical data for a series of this compound analogs targeting a generic GPCR, illustrating how SAR can be developed.

| Compound ID | N1-Substituent (R¹) | C3-Substituent (R²) | Target Binding Ki (nM) | Functional Activity EC₅₀ (nM) | Microsomal Stability t½ (min) |

| 1 (Core) | -H | -Ethyl | 550 | >1000 | 15 |

| 2a | -Methyl | -Ethyl | 120 | 250 | 25 |

| 2b | -Benzyl | -Ethyl | 15 | 30 | 10 |

| 3a | -Benzyl | -Methyl | 45 | 90 | 18 |

| 3b | -Benzyl | -Propyl | 8 | 15 | 8 |

| 4a | -Benzyl | -Ethyl (OH -> F) | 25 | 40 (Partial Agonist) | >60 |

| 4b | -Benzyl | -Ethyl (OH -> NH₂) | 30 | 65 | 12 |

Interpretation of SAR

-

N1-Substituent: Comparing compound 1 to 2a and 2b suggests that N-substitution is critical for activity. The N-benzyl group (2b ) provides a significant increase in potency over the N-methyl group (2a ), likely due to favorable hydrophobic or π-stacking interactions with the receptor. However, the benzyl group also decreases metabolic stability.

-

C3-Alkyl Group: Comparing 2b , 3a , and 3b shows that increasing the size of the C3-alkyl group from methyl to propyl enhances potency. This indicates the presence of a hydrophobic pocket that can accommodate larger groups.

-

C3-Hydroxyl Bioisosteres: Replacing the hydroxyl group with fluorine (4a ) maintains high affinity and dramatically improves metabolic stability, a highly desirable outcome. The change to a partial agonist suggests the hydroxyl's hydrogen-bonding role is important for full receptor activation. The amine analog (4b ) also retains good potency.

Conclusion and Future Directions

The this compound scaffold and its relatives are exceptionally versatile starting points for medicinal chemistry campaigns. A systematic approach involving parallel synthesis of analogs with modifications at the N1, C3-alkyl, and C3-hydroxyl positions, coupled with a robust in vitro screening cascade, can rapidly generate valuable structure-activity relationship data.[13][14] The hypothetical SAR analysis presented herein demonstrates that strategic bioisosteric replacement of the tertiary alcohol can lead to compounds with significantly improved metabolic stability while retaining high target affinity. Future work should focus on optimizing the N1-substituent on the metabolically stable C3-fluoro core (analog 4a ) to regain full agonist activity and further enhance drug-like properties.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). PubMed Central. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Royal Society of Chemistry. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]

-

Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. [Link]

-

Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. [Link]

-

Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (n.d.). MDPI. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. [Link]

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). PubMed. [Link]

-

Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). MDPI. [Link]

-

Schematic diagram of structure-activity relationship of compound 3f. (n.d.). ResearchGate. [Link]

-

Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. (2004). PubMed. [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

-

1-Ethyl-3-piperidinol | C7H15NO. (n.d.). PubChem. [Link]

-

Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega. [Link]

-

Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. (2023). MDPI. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 12. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Physical Properties of 3-Ethylpiperidin-3-ol for Pharmaceutical Research and Development

Introduction: The Significance of 3-Ethylpiperidin-3-ol in Medicinal Chemistry

This compound (CAS No. 13444-24-1), also known as 1-Ethyl-3-hydroxypiperidine, is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] The piperidine scaffold is a ubiquitous motif in a vast array of biologically active compounds and approved drugs, valued for its favorable pharmacokinetic properties. The specific substitution of an ethyl group at the nitrogen and a hydroxyl group at the 3-position imparts a unique combination of basicity, polarity, and stereochemistry. These features make this compound a valuable intermediate for synthesizing novel therapeutic agents, including potential cholinesterase inhibitors for neurological disorders.[1]

A thorough understanding of the fundamental physical properties of this intermediate, such as its melting point and solubility, is not merely academic. For researchers, scientists, and drug development professionals, these parameters are critical determinants for reaction setup, purification strategy, formulation design, and predicting in vivo behavior. This guide provides a comprehensive overview of these core properties, grounded in available data and established analytical methodologies, to empower researchers in their synthetic and developmental endeavors.

Section 1: Core Physicochemical Characteristics

The physical state and fundamental constants of a compound are the first pieces of information a scientist seeks when planning its use. This compound is a low-melting-point substance, which can lead to it being described as both a solid and a liquid depending on ambient temperatures.[2] At standard laboratory conditions (approx. 20-25°C), it typically presents as a clear, viscous liquid.[2]

This dual-state nature underscores the importance of precise melting point determination. A value below 25°C indicates that gentle warming may be required for efficient handling and transfer if the material has solidified in storage.[2] The key physicochemical properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 13444-24-1 | [2][3] |

| Molecular Formula | C₇H₁₅NO | [2][3] |

| Molecular Weight | 129.20 g/mol | [2][3] |

| Appearance | Clear, colorless to light yellow viscous liquid | [2][4] |

| Melting Point | < 25 °C | [2] |

| Boiling Point | 93-95 °C @ 15 mm Hg | [1][2] |

| Density | ~0.97 g/mL @ 25 °C | [1][2] |

| Refractive Index | n20/D ~1.477 | [1][2] |

Section 2: Comprehensive Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a cornerstone of drug development, profoundly influencing bioavailability, formulation, and routes of administration. The molecular structure of this compound provides clear indicators of its solubility behavior.

Structural Basis for Solubility:

-

Hydrogen Bonding: The presence of the hydroxyl (-OH) group and the tertiary amine nitrogen allows the molecule to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with polar protic solvents like water and alcohols.[4]

-

Polarity and Basicity: The piperidine ring's nitrogen atom is basic, with a predicted pKa of ~14.8 (for the conjugate acid), suggesting it will be protonated in acidic conditions.[2] This protonation leads to the formation of a salt, which dramatically increases aqueous solubility.

-

Lipophilicity: The ethyl group and the carbon backbone of the piperidine ring contribute to the molecule's lipophilic character, allowing for solubility in less polar organic solvents.

Quantitative Solubility Data:

The compound exhibits exceptionally high solubility in water, a property enhanced by its capacity for hydrogen bonding.[2][5] While specific quantitative data for organic solvents are not widely published, its structure suggests miscibility with polar organic solvents such as methanol, ethanol, and DMSO. It is expected to have lower solubility in non-polar solvents like hexane.

| Solvent | Quantitative Solubility (at 25°C) | Qualitative Solubility | Source(s) |

| Water | 791.3 g/L | Highly Soluble | [2][5] |

| Ethanol | Data not available | Expected to be Miscible | Inferred from structure |

| Methanol | Data not available | Expected to be Miscible | Inferred from structure |

| DMSO | Data not available | Expected to be Miscible | Inferred from structure |

| Hexane | Data not available | Expected to be Poorly Soluble | Inferred from structure |

Section 3: Experimental Determination of Physical Properties

To ensure the purity of a synthetic batch or to generate data for formulation studies, in-house determination of physical properties is often necessary. The following sections detail the standard, self-validating protocols for measuring melting point and equilibrium solubility.

Melting Point Determination via the Capillary Method

Principle of the Method: The melting point of a pure crystalline solid is a sharp, well-defined temperature range (typically <1°C). Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range. Therefore, this method serves as a crucial indicator of purity. Given that this compound melts near room temperature, the apparatus must be capable of cooling below ambient temperature for an accurate determination.

Detailed Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is anhydrous. If it is liquid at room temperature, chill a small amount in an appropriate container until it solidifies completely.

-

Capillary Loading: Finely crush the solidified sample. Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount (1-2 mm) of material is packed into the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample at a rapid ramp rate (e.g., 10-20 °C/min) to find a rough range.

-

Accurate Determination: Cool the apparatus to at least 5-10 °C below the expected melting point. Begin heating at a slow, controlled rate (1-2 °C/min).

-

Observation & Recording: Record the temperature (T1) at which the first drop of liquid appears. Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal melts. The melting range is reported as T1-T2.

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Equilibrium Solubility Determination via the Shake-Flask Method

Principle of the Method: This protocol is considered the "gold standard" for determining the true thermodynamic equilibrium solubility of a compound in a specific solvent. It involves creating a saturated solution by agitating an excess of the solute in the solvent for a prolonged period, ensuring equilibrium is reached. The concentration of the dissolved solute is then quantified in the supernatant.

Detailed Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the desired solvent (e.g., water, ethanol, buffered solutions). The excess solid should be clearly visible.

-

Equilibration: Seal the vials tightly. Place them in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is established between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid material.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. It is critical not to disturb the solid material at the bottom.

-

Filtration: Filter the collected supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm or 0.45 µm PVDF) to remove any remaining microscopic solid particles.

-

Quantification: Accurately dilute the clear filtrate with an appropriate solvent. Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography (GC), or a calibrated UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor, typically expressed in mg/mL or g/L.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for equilibrium solubility via the shake-flask method.

Conclusion

This compound is a key chemical intermediate whose physical properties directly impact its application in research and development. Its low melting point (<25°C) and exceptionally high aqueous solubility (791.3 g/L) are defining characteristics that govern its handling, reaction conditions, and potential for use in aqueous formulations.[2][5] By employing standardized methodologies such as capillary melting point determination and the shake-flask method for solubility, researchers can ensure the quality of their material and generate the precise data needed to advance their scientific objectives. This guide provides the foundational knowledge and actionable protocols to confidently work with this versatile piperidine derivative.

References

-

LookChem. (n.d.). Cas 13444-24-1, 1-ETHYL-3-HYDROXYPIPERIDINE. Retrieved from [Link]

-

ChemBK. (2024, April 9). N-Ethyl-3-hydroxypiperidine. Retrieved from [Link]

-

abcr Gute Chemie. (n.d.). AB135849 | CAS 13444-24-1. Retrieved from [Link]

-

ChemWhat. (n.d.). 1-ETHYL-3-HYDROXYPIPERIDINE CAS#: 13444-24-1. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Piperidinol, 1-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-Etil-3-hidroxipiperidina. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-Ethyl-3-hydroxypiperidine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Ethyl-piperidine (CAS 13603-10-6). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Piperidinol, 1-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Ethyl-3-piperidinol. PubChem Compound Database. Retrieved from [Link]

Sources

Harnessing the Potential of 3-Ethylpiperidin-3-ol: A Strategic Precursor for the Synthesis of Novel Heterocyclic Compounds

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It explores the untapped potential of 3-ethylpiperidin-3-ol as a versatile precursor for the creation of innovative heterocyclic molecules. This document provides a forward-looking perspective on leveraging the unique structural features of this compound to access novel chemical spaces, with a focus on proposed synthetic strategies rooted in established chemical principles.

Introduction: The Strategic Value of the 3-Hydroxypiperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its saturated, chair-like conformation allows for the precise three-dimensional arrangement of substituents, which is crucial for specific interactions with biological targets such as enzymes and receptors.[1] The 3-hydroxypiperidine moiety, in particular, is a key structural component in numerous natural products and active pharmaceutical ingredients, underscoring its significance as a foundational element in the design and discovery of new chemical entities.[3]

This compound, a tertiary alcohol derivative of the piperidine family, presents a unique and underexplored opportunity for the synthesis of novel heterocyclic systems. Its strategic placement of a hydroxyl group and an ethyl group on the same carbon atom of the piperidine ring offers a launchpad for a variety of chemical transformations. This guide will delve into prospective synthetic routes that capitalize on the inherent reactivity of this precursor.

Synthesis and Properties of this compound

While specific high-yield syntheses for this compound are not abundantly reported in mainstream literature, its preparation can be conceptually approached through established organometallic chemistry. A logical synthetic route would involve the Grignard reaction, a robust and well-understood method for carbon-carbon bond formation.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound (3) would begin with an N-protected 3-piperidone, such as 1-Boc-3-piperidone (1). The Boc (tert-butyloxycarbonyl) protecting group is ideal due to its stability under the basic conditions of the Grignard reaction and its facile removal under acidic conditions.

The key step involves the addition of an ethylmagnesium halide (e.g., ethylmagnesium bromide, 2) to the carbonyl group of 1-Boc-3-piperidone. This nucleophilic addition would yield the corresponding N-Boc-3-ethylpiperidin-3-ol. Subsequent deprotection of the nitrogen atom under acidic conditions would furnish the target compound, this compound (3).

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Grignard Reaction

-

To a solution of 1-Boc-3-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethylmagnesium bromide (1.2 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-ethylpiperidin-3-ol.

Step 2: Deprotection

-

Dissolve the crude N-Boc-3-ethylpiperidin-3-ol in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Appearance | Solid |

| SMILES | OC1(CC)CNCCC1 |

| InChI Key | NLVBTAUKMSPTEZ-UHFFFAOYSA-N |

Proposed Synthetic Pathways to Novel Heterocycles

The tertiary alcohol functionality of this compound is a key feature that can be exploited to construct novel heterocyclic systems. The following sections outline prospective synthetic strategies.

Synthesis of Spiro-Oxazolidines via Intramolecular Cyclization

The presence of a hydroxyl group and a secondary amine in this compound makes it an ideal candidate for the synthesis of spiro-oxazolidines. This transformation can be achieved through a condensation reaction with an aldehyde or ketone.

The proposed mechanism involves the initial formation of a hemiaminal intermediate by the reaction of the piperidine nitrogen with the carbonyl compound. Subsequent acid-catalyzed intramolecular cyclization, driven by the nucleophilic attack of the tertiary hydroxyl group, would lead to the formation of the thermodynamically stable spiro-oxazolidine.

Experimental Protocol: Proposed Synthesis of a Spiro-Oxazolidine Derivative

-

To a solution of this compound (1.0 eq) and a selected aldehyde or ketone (1.1 eq) in a suitable solvent such as toluene or dichloromethane, add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).

-

Reflux the reaction mixture with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired spiro-oxazolidine.

Sources

An In-depth Technical Guide to 3-Ethylpiperidin-3-ol: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Ethylpiperidin-3-ol, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The guide clarifies its unique chemical identity, distinguishing it from its structural isomer, and delves into its synthesis, structural elucidation, and potential applications. Authored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, emphasizing the strategic importance of the 3-hydroxypiperidine scaffold in modern pharmaceutical design.

Introduction and Structural Clarification

The piperidine ring is a ubiquitous scaffold in a vast number of natural products and pharmaceuticals, prized for its conformational properties and its ability to engage in crucial biological interactions.[1][2] this compound, a specific derivative, presents a tertiary alcohol on a piperidine chassis, a combination that offers unique stereochemical and functional characteristics for molecular design.

A critical point of clarification is the distinction between This compound and its structural isomer, 1-Ethylpiperidin-3-ol . In the former, the ethyl group is attached to the third carbon atom of the piperidine ring, the same carbon that bears the hydroxyl group. In the latter, the ethyl group is on the nitrogen atom of the heterocycle. This seemingly minor difference results in two distinct molecules with different chemical properties and CAS Registry Numbers. This guide will focus exclusively on This compound .

Core Molecular Identifiers

A precise understanding of a molecule begins with its fundamental identifiers. The following table summarizes the key identification parameters for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 1177299-74-9 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Canonical SMILES | CCC1(CCNCC1)O |

| InChI Key | NLVBTAUKMSPTEZ-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis protocols for this compound are not abundantly available in the literature, its structure strongly suggests a classical and highly effective synthetic route: the Grignard reaction. This approach is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the generation of alcohols.

Proposed Synthetic Pathway: Grignard Addition to a Piperidone Precursor

The most logical and field-proven method for the synthesis of this compound involves the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide or chloride) to a suitably N-protected 3-piperidone. The N-protection is crucial to prevent the Grignard reagent, a strong base, from simply deprotonating the secondary amine of the piperidine ring.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Inferred)

The following protocol is a detailed, step-by-step methodology based on established principles of organic synthesis for similar transformations.

Step 1: N-Protection of 3-Piperidone

-

To a solution of 3-piperidone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (2.2 eq) at 0 °C to neutralize the hydrochloride salt.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-